molecular formula C12H13N3O2S2 B15128751 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine

4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine

Cat. No.: B15128751
M. Wt: 295.4 g/mol
InChI Key: QEXTYLCUVYOQSE-UHFFFAOYSA-N
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Description

4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine is a compound that combines the structural features of indole and thiazole rings. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Thiazole derivatives also exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common synthetic route starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole rings under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-(Methylsulfonyl)indolin-5-yl)thiazol-2-amine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The thiazole ring can also interact with biological targets, enhancing the compound’s overall activity. The combination of these interactions leads to the compound’s diverse biological effects, including inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .

Properties

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13N3O2S2/c1-19(16,17)15-5-4-9-6-8(2-3-11(9)15)10-7-18-12(13)14-10/h2-3,6-7H,4-5H2,1H3,(H2,13,14)

InChI Key

QEXTYLCUVYOQSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N

Origin of Product

United States

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